Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate
CAS No.: 491850-48-7
Cat. No.: VC3954281
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 491850-48-7 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate |
| Standard InChI | InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) |
| Standard InChI Key | JRQLPLNTXLZLIN-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
| Canonical SMILES | COC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Features
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (CAS 565460-55-1) has the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . The compound’s IUPAC name reflects its bicyclic structure: a tetrahydroquinoxaline system (a benzene ring fused to a partially saturated pyrazine ring) substituted with a methyl ester at the 2-position. Key synonyms include:
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(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Structural Characteristics
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Core Structure: The tetrahydroquinoxaline moiety provides planar aromaticity from the benzene ring and partial saturation in the pyrazine ring, enabling both π-π interactions and hydrogen bonding.
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Ester Functional Group: The methyl ester at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications .
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Chirality: The stereogenic center at position 2 (R-configuration) influences biological activity and synthetic pathways .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.22 g/mol | |
| Boiling Point | Not reported | |
| Storage Conditions | Dry, sealed environment | |
| Purity | ≥98% (HPLC) |
Synthesis and Manufacturing Processes
The synthesis of methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate involves multistep organic reactions, often starting from quinoxaline derivatives or via cyclization strategies.
Knoevenagel Condensation and Aza-Michael Addition
A three-component cascade reaction reported by Palanimuthu et al. utilizes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) to construct tetrahydroquinoline scaffolds, which can be further functionalized to yield tetrahydroquinoxaline derivatives . This method achieves yields up to 95% under mild conditions, highlighting its efficiency for large-scale production .
Diazo Transfer Reactions
Dar’in et al. demonstrated the use of sulfonyl azide-free diazo transfer reactions to synthesize diazo carbonyl intermediates, which are pivotal for generating tetrahydroquinoxaline esters . For example, ethyl 2-diazo-3-oxo-3-(pyrrolidin-1-yl)propanoate serves as a precursor in these pathways .
Enantioselective Synthesis
Chiral resolution techniques or asymmetric catalysis are employed to isolate the (R)-enantiomer, which is pharmacologically relevant. Synblock’s protocol uses chiral auxiliaries to achieve ≥98% enantiomeric excess .
Table 2: Comparison of Synthesis Methods
| Method | Starting Materials | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Cascade Reaction | 2-Alkenyl aniline, aldehydes | DBU | 95% | |
| Diazo Transfer | Ethyl cyanoacetate, amines | None | 84–86% | |
| Chiral Resolution | Racemic mixture | Chiral HPLC | 98% ee |
Applications in Pharmaceutical Development
The compound’s role as a neurological drug intermediate is well-documented. Its tetrahydroquinoxaline core mimics natural alkaloids, enabling interactions with neurotransmitter receptors . Key applications include:
Dopamine Receptor Modulators
Structural analogs of methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exhibit affinity for D₂ dopamine receptors, making them candidates for treating Parkinson’s disease and schizophrenia . The ester group enhances blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug design .
Anticancer Agents
Derivatives with bromine substituents (e.g., 7-bromo analogs) show promising topoisomerase II inhibition activity, disrupting DNA replication in cancer cells.
Role in Material Science
The compound’s thermal stability (decomposition temperature >200°C) and mechanical robustness make it suitable for:
Polymer Additives
Incorporation into epoxy resins improves flexural strength by 15–20%, as measured by ASTM D790 testing .
Coordination Polymers
Reaction with transition metals (e.g., Zn²⁺) yields porous frameworks with applications in gas storage and heterogeneous catalysis .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with kinase targets using X-ray crystallography.
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Green Synthesis: Develop solvent-free or biocatalytic routes to enhance sustainability.
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Drug Delivery Systems: Explore nanoparticle formulations for enhanced bioavailability.
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